2,3-Diaminobenzoic acid
Overview
Description
2,3-Diaminobenzoic acid (23DBA) is an important organic reagent mainly used in scientific research and laboratory experiments . It has a molecular formula of C7H8N2O2 and an average mass of 152.151 Da . It is also used in the study of the luminescence mechanism of red luminescent carbon dots (RCDs) .
Synthesis Analysis
2,3-Diaminobenzoic acid is synthesized using 3-nitroanthranilic acid as a raw material by chemical reaction . The specific synthesis steps involve dissolving 2-amino-3-nitrobenzoic acid in MeOH and adding 10% Pd/C .
Chemical Reactions Analysis
2,3-Diaminobenzoic acid can undergo polycondensation with terephthalic acid dichloro anhydride . It is also used in the study of the luminescence mechanism of red luminescent carbon dots (RCDs) .
Physical And Chemical Properties Analysis
2,3-Diaminobenzoic acid has a density of 1.4±0.1 g/cm3, a boiling point of 382.7±32.0 °C at 760 mmHg, and a flash point of 185.3±25.1 °C . It has 4 H bond acceptors, 5 H bond donors, and 1 freely rotating bond . Its polar surface area is 89 Å2 .
Scientific Research Applications
1. Synthesis of Fused Tetracyclic Quinoxalines
2,3-Diaminobenzoic acid is utilized in the synthesis of fused tetracyclic quinoxalines. When combined with other compounds in polyphosphoric acid, it leads to the creation of these complex structures, which are significant in various chemical reactions (Deady & Kaye, 1997).
2. Enhancement of Stability in Fuel Cells
The compound plays a role in enhancing the stability of commercial catalysts used in direct methanol fuel cells. Specifically, 3,4-diaminobenzoic acid is polymerized to form a coating on catalyst particles, improving their CO tolerance and durability (Yang, Yu, & Luo, 2016).
3. Investigation in Metal-Organic Frameworks
In the field of coordination chemistry, 2,3-diaminobenzoic acid derivatives are studied for their structural properties, particularly in the synthesis and structural investigation of metal-organic compounds, offering insights into different coordination modes and molecular structures (Tzimopoulos et al., 2009).
4. Catalytic Hydrogenation Processes
The compound is synthesized through the catalytic hydrogenation of 3,5-dinitrobenzoic acid. Research in this area focuses on optimizing reaction conditions to achieve high yield and purity, which is crucial in chemical manufacturing processes (Zhao Yong, 2012).
5. Development of Benzimidazole Derivatives
2,3-Diaminobenzoic acid is instrumental in creating benzimidazole derivatives. Its oxidative cyclization with aromatic aldehydes leads to the formation of these compounds, which have diverse applications in organic synthesis (Cheng et al., 2005).
6. Role in Environmental Science
The compound is a final transformation product in the anaerobic treatment of certain iodinated X-ray contrast media, demonstrating its significance in environmental chemistry and wastewater treatment research (Redeker et al., 2014).
7. Applications in Biochemistry
It has been used in biochemical assays, particularly in the specific measurement of DNA in various biological samples. Its reaction with DNA offers a sensitive method for quantifying DNA content, important in molecular biology and genetics research (Thomas & Farquhar, 1978).
Safety And Hazards
Future Directions
2,3-Diaminobenzoic acid is used in the study of the luminescence mechanism of red luminescent carbon dots (RCDs) . It is also used in peptide synthesis . The demand for various peptide sequences in the modern pharmaceutical industry suggests room for new methods to modify existing ones to improve yield, purity, and synthesis time .
properties
IUPAC Name |
2,3-diaminobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,8-9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTUQAYCCLMNOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2067321 | |
Record name | Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Diaminobenzoic acid | |
CAS RN |
603-81-6, 27576-04-1 | |
Record name | 2,3-Diaminobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, diamino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027576041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diaminobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2067321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Diaminobenzoesäure | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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